4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is a synthetic organic compound with a complex structure It contains an aminomethyl group, an oxolan-2-ylmethyl group, and a benzene-1-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of benzene to introduce the sulfonamide group. This is followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The oxolan-2-ylmethyl group is then added via a ring-opening reaction of oxirane with a suitable nucleophile.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with various biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzenesulfonamide: Lacks the oxolan-2-ylmethyl group.
N-(Oxolan-2-ylmethyl)benzenesulfonamide: Lacks the aminomethyl group.
4-(Aminomethyl)-N-(methyl)benzenesulfonamide: Contains a methyl group instead of the oxolan-2-ylmethyl group.
Uniqueness
4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is unique due to the presence of both the aminomethyl and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions and applications that are not possible with the similar compounds listed above.
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h3-6,11,14H,1-2,7-9,13H2 |
InChI Key |
KFBZZAKDVPFCIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.